molecular formula C6H8N4O4 B2892412 ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate CAS No. 107945-70-0

ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B2892412
CAS No.: 107945-70-0
M. Wt: 200.154
InChI Key: UWAIRTFFSHEDPX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position of the triazole ring and an ethyl ester group attached to the 2-position of the triazole ring via an acetate linkage. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of 4-nitro-1H-1,2,3-triazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-nitro-1H-1,2,3-triazole+ethyl bromoacetateK2CO3,DMF,heatethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate\text{4-nitro-1H-1,2,3-triazole} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-nitro-1H-1,2,3-triazole+ethyl bromoacetateK2​CO3​,DMF,heat​ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH).

    Nucleophilic Addition: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate.

    Hydrolysis: 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetic acid.

    Nucleophilic Addition: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of potential drug candidates.

    Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound can be explored for its potential use in agricultural applications.

    Materials Science: Triazole derivatives are used in the development of advanced materials such as polymers and coordination complexes. This compound can be utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate can be compared with other triazole derivatives such as:

    Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Lacks the nitro group, which may result in different biological activities and reactivity.

    Ethyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate: Contains a methyl group instead of a nitro group, leading to variations in chemical properties and applications.

    1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, which can influence their chemical behavior and biological activities.

This compound is unique due to the presence of both the nitro group and the ethyl ester group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-nitrotriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-2-14-6(11)4-9-3-5(7-8-9)10(12)13/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAIRTFFSHEDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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